1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-imidazole
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Overview
Description
1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-imidazole is a synthetic organic compound characterized by the presence of both fluorine and nitro functional groups attached to an imidazole ring
Preparation Methods
The synthesis of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-imidazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, ammonia, and formaldehyde.
Introduction of the fluorophenyl group: This step often involves a nucleophilic aromatic substitution reaction where a fluorobenzene derivative is reacted with an appropriate imidazole precursor.
Introduction of the nitrophenyl group: This can be done through a nitration reaction, where the imidazole compound is treated with a nitrating agent such as nitric acid.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-imidazole undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Reduction: The compound can be oxidized to form different derivatives, depending on the conditions and reagents used.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions for these reactions include hydrogen gas, catalysts like palladium on carbon, and solvents such as ethanol or methanol. Major products formed from these reactions include amine derivatives and substituted imidazole compounds.
Scientific Research Applications
1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-imidazole has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and photonics.
Biological Studies: It is used as a probe to study enzyme interactions and other biochemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine and nitro groups play a crucial role in these interactions, influencing the compound’s binding affinity and specificity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
1-(4-Fluorophenyl)-4-(4-nitrophenyl)-1H-imidazole can be compared with other imidazole derivatives, such as:
1-(4-Chlorophenyl)-4-(4-nitrophenyl)-1H-imidazole: Similar structure but with a chlorine atom instead of fluorine.
1-(4-Fluorophenyl)-4-(4-aminophenyl)-1H-imidazole: Similar structure but with an amine group instead of a nitro group.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Properties
CAS No. |
114660-47-8 |
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Molecular Formula |
C15H10FN3O2 |
Molecular Weight |
283.26 g/mol |
IUPAC Name |
1-(4-fluorophenyl)-4-(4-nitrophenyl)imidazole |
InChI |
InChI=1S/C15H10FN3O2/c16-12-3-7-13(8-4-12)18-9-15(17-10-18)11-1-5-14(6-2-11)19(20)21/h1-10H |
InChI Key |
ULWNKALXCAWGGE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C=N2)C3=CC=C(C=C3)F)[N+](=O)[O-] |
Origin of Product |
United States |
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